N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the Chan–Lam N-arylation reaction, which is a copper (II)-catalyzed reaction of amines with arylboronic acids . The reaction conditions often involve a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper (II) acetate (20 mol %) at 25°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine and adamantane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or mechanical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE is not fully elucidated. it is believed to interact with specific molecular targets through its adamantane and pyridine moieties, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine
- 1,3-Dehydroadamantane (1,3-DHA)
Uniqueness
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE is unique due to its combination of adamantane, hexafluoropropane, and pyridine moieties, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F6N3O/c22-20(23,24)19(21(25,26)27,30-17(31)16-2-1-4-28-12-16)29-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15,29H,3,5-11H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGOVDIAOFFIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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